![molecular formula C12H18N2O B2795333 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2198914-07-5](/img/structure/B2795333.png)
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a versatile chemical compound with a unique structure that offers a myriad of possibilities in scientific research. This compound is particularly valuable for studying various biological processes and developing innovative solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the piperidine ring through a series of reactions, such as alkylation and reduction.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using cost-effective and efficient processes. These methods may include multicomponent reactions and the use of readily available starting materials .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The ether linkage (C–O–C) between the pyridine and piperidine moieties can undergo cleavage under strong acidic or reductive conditions:
Mechanistic Insight : The ether bond is susceptible to nucleophilic attack due to the electron-withdrawing pyridine ring, which polarizes the C–O bond. In reductive cleavage, BBr₃ acts as a Lewis acid to facilitate bond breaking .
Functionalization of the Piperidine Moiety
The 1-methylpiperidin-4-yl group undergoes characteristic tertiary amine reactions:
N-Oxidation
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
H₂O₂ (30%), CH₃COOH, RT, 24 hrs | 1-Methylpiperidin-4-yl N-oxide derivative | 85% |
Quaternary Ammonium Salt Formation
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
CH₃I, K₂CO₃, DMF, 60°C, 8 hrs | 1,1-Dimethylpiperidin-4-ium iodide | 78% |
Key Note : The tertiary amine’s reactivity enables applications in drug discovery, where quaternization enhances bioavailability .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to the meta position relative to substituents:
Nitration
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Methyl-3-nitro-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 45% |
Sulfonation
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
SO₃/H₂SO₄, 50°C, 4 hrs | 5-Methyl-3-sulfo-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 32% |
Limitation : Low yields are attributed to the pyridine ring’s deactivation .
Cross-Coupling Reactions
The compound can participate in metal-catalyzed couplings after halogenation:
Bromination Followed by Suzuki-Miyaura Coupling
Step | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
1 | NBS, AIBN, CCl₄, 80°C, 6 hrs | 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 68% | |
2 | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂, dioxane, 100°C | Biaryl derivatives | 75–90% |
Application : This two-step protocol enables diversification for medicinal chemistry .
Reduction of the Pyridine Ring
Catalytic hydrogenation converts the pyridine ring to a piperidine:
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
H₂ (1 atm), PtO₂, EtOH, RT, 12 hrs | 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]piperidine | 92% |
Note : The saturated piperidine derivative exhibits altered physicochemical properties, enhancing membrane permeability.
Oxidation of the Methyl Group
The 5-methyl group can be oxidized to a carboxylic acid under harsh conditions:
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
KMnO₄, H₂O, 100°C, 24 hrs | 5-Carboxy-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 28% |
Challenge : Low yield due to competing decomposition of the pyridine ring .
Complexation with Metals
The piperidine nitrogen and pyridine ring can coordinate transition metals:
Metal Salt | Conditions | Application | Reference |
---|---|---|---|
CuCl₂ | MeOH, RT, 2 hrs | Catalytic ligand in C–N coupling |
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Orexin Receptor Antagonism
One of the prominent applications of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is its role as an orexin receptor antagonist. Orexin neuropeptides are critical in regulating wakefulness and appetite. Compounds that inhibit orexin receptors have been explored for treating insomnia and other sleep disorders. For example, studies have shown that dual orexin receptor antagonists (DORAs) can effectively promote sleep without the adverse effects commonly associated with traditional sedatives .
Case Study: DORA Development
- Compound: DORA 28 (MK-6096)
- Mechanism: Dual orexin receptor antagonism
- Outcome: Advanced to Phase II clinical trials for insomnia treatment, demonstrating significant efficacy in preclinical models .
Neuropharmacology
2.1 Blood-Brain Barrier Penetration
The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for central nervous system (CNS) disorders. This property allows it to be effective in targeting neurological conditions, including anxiety and depression .
Data Table: Blood-Brain Barrier Penetration Studies
Anticancer Research
3.1 Cancer Therapeutics
Research has also indicated that derivatives of this compound may possess anticancer properties. Compounds designed to target specific cancer pathways are being investigated for their ability to inhibit tumor growth and metastasis.
Case Study: Cancer Inhibition
- Focus: Development of compounds capable of inhibiting cancer cell proliferation.
- Findings: Certain analogs demonstrated significant activity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying the piperidine ring and pyridine moieties to enhance potency, selectivity, and bioavailability.
Data Table: SAR Insights
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: A similar compound with a piperidine and pyridine ring structure.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a piperidine ring.
Uniqueness
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Activité Biologique
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activity. The presence of the piperidine moiety enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a methyl group and an ether linkage to a piperidine ring. This unique structure contributes to its biological properties.
Property | Description |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
Solubility | Soluble in organic solvents, limited in water |
Melting Point | Not specified in available literature |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety facilitates binding to these targets, which can modulate their activity. This interaction may lead to various pharmacological effects, including potential therapeutic benefits in treating neurological disorders.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant activity against various biological targets:
- Receptor Interaction : The compound may act as a ligand for several G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
- Antineoplastic Activity : Studies have shown that derivatives of similar structures can exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly those involving serotonin and dopamine .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Neuropharmacological Assessment
A study investigated the effects of related piperidine derivatives on serotonin receptors, revealing that modifications at the piperidine nitrogen significantly altered binding affinity and selectivity. This suggests that the piperidine ring plays a crucial role in the pharmacodynamics of these compounds .
Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated the anticancer properties of substituted pyridines, including those with piperidine moieties. The findings indicated that certain derivatives exhibited potent growth inhibition against breast cancer cell lines, highlighting their potential as therapeutic agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct differences in biological activity:
Compound | Biological Activity | Notes |
---|---|---|
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine | High affinity for GPCRs | Enhanced reactivity due to bromine substitution |
3-Methyl-2-(1-methylpiperidin-4-yloxy)pyridine | Moderate neuroactivity | Lacks bromine; different pharmacokinetic profile |
5-Methylpyridine | Low receptor affinity | Lacks piperidine moiety; minimal biological activity |
Propriétés
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWYLJLDCPXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.